rac-(3R,4S)-3,4-Pyrrolidinediyldimethanol hydrochloride
Description
rac-(3R,4S)-3,4-Pyrrolidinediyldimethanol hydrochloride (CAS: 2059912-44-4) is a chiral pyrrolidine derivative featuring two hydroxymethyl groups at the 3 and 4 positions of the pyrrolidine ring. The compound exists as a racemic mixture, indicating equal proportions of (3R,4S) and (3S,4R) enantiomers. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical formulations .
Properties
IUPAC Name |
[(3R,4S)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c8-3-5-1-7-2-6(5)4-9;/h5-9H,1-4H2;1H/t5-,6+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRHFPPLNZYSOO-KNCHESJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)CO)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](CN1)CO)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-3,4-Pyrrolidinediyldimethanol hydrochloride typically involves the use of chiral starting materials or catalysts to achieve the desired stereochemistry. One common method involves the reduction of a suitable pyrrolidine precursor using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of biocatalysis, where enzymes are employed to catalyze specific steps in the synthesis, is also gaining popularity in industrial settings due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4S)-3,4-Pyrrolidinediyldimethanol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or amines replace functional groups on the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
rac-(3R,4S)-3,4-Pyrrolidinediyldimethanol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders or as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of rac-(3R,4S)-3,4-Pyrrolidinediyldimethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of rac-(3R,4S)-3,4-Pyrrolidinediyldimethanol hydrochloride with analogous compounds from the provided evidence:
Key Observations:
- Hydrophilicity: The diol structure of this compound confers higher water solubility compared to analogs like rac-(2R,5S)-5-methyl-2-phenylmorpholine, which contains a lipophilic phenyl group .
- Stereochemical Complexity : Unlike enantiopure compounds such as (2S,4S)-4-fluoro-2-(methanesulfonylmethyl)pyrrolidine hydrochloride, the racemic nature of the target compound may lead to divergent biological activities due to enantiomeric interactions .
- Pharmacological Potential: Azabicyclo derivatives (e.g., rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol hydrochloride) exhibit enhanced blood-brain barrier penetration compared to pyrrolidine diols, making them more suitable for CNS-targeted therapies .
Physicochemical and Pharmacokinetic Properties
- Solubility : Hydrochloride salts generally exhibit improved aqueous solubility. The diol groups further enhance hydrophilicity, likely surpassing the solubility of methyl ester derivatives (e.g., methyl 5-methylpiperidine-3-carboxylate) .
- Stability : Pyrrolidine derivatives with electron-withdrawing groups (e.g., fluorine in (2S,4S)-4-fluoro-2-(methanesulfonylmethyl)pyrrolidine) show greater metabolic stability than hydroxylated analogs, which may undergo oxidation or conjugation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
